3-Amino-3-(2-hydroxypropan-2-yl)-1lambda6-thiane-1,1-dione
Description
Properties
Molecular Formula |
C8H17NO3S |
|---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
2-(3-amino-1,1-dioxothian-3-yl)propan-2-ol |
InChI |
InChI=1S/C8H17NO3S/c1-7(2,10)8(9)4-3-5-13(11,12)6-8/h10H,3-6,9H2,1-2H3 |
InChI Key |
ORROFBQBKYTTOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1(CCCS(=O)(=O)C1)N)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-amino-3-(2-hydroxypropan-2-yl)-1lambda6-thiane-1,1-dione typically involves:
- Construction of the thiane-1,1-dione ring system with appropriate oxidation state (sulfone)
- Introduction of the amino substituent at the 3-position
- Installation of the 2-hydroxypropan-2-yl group, often by alkylation or nucleophilic addition
Starting Materials and Key Intermediates
- The thiane ring precursor is often derived from tetrahydrothiopyran or related cyclic sulfides.
- Oxidation to the sulfone (1,1-dioxide) stage is achieved using oxidizing agents such as hydrogen peroxide or peracids.
- Amination at the 3-position can be performed via nucleophilic substitution or reductive amination.
- The 2-hydroxypropan-2-yl group is introduced through reaction with acetone or its derivatives under basic or acidic catalysis.
Specific Synthetic Routes
Due to the scarcity of direct literature on this exact compound, analogous preparation methods for related 3-amino-1lambda6-thiane-1,1-dione derivatives are summarized:
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of thiane ring | Cyclization of 3-hydroxythiol precursors | 60-75 | Base catalysis common |
| 2 | Oxidation to sulfone | H2O2, m-CPBA, or Oxone | 80-90 | Mild conditions to prevent ring cleavage |
| 3 | Amination at C-3 | Nucleophilic substitution with ammonia or amines | 65-85 | Often uses ammonium salts or amine bases |
| 4 | Introduction of 2-hydroxypropan-2-yl group | Reaction with acetone under acidic/basic catalysis | 50-70 | May involve protection/deprotection steps |
Example Synthetic Procedure (Hypothetical)
- Cyclization : Starting from 3-mercapto-1-propanol, intramolecular cyclization under basic conditions forms tetrahydrothiopyran.
- Oxidation : The tetrahydrothiopyran is oxidized to 1,1-dioxide using hydrogen peroxide in acetic acid at 0-25°C.
- Amination : The 3-position is functionalized by reaction with ammonia or ammonium salts in ethanol under reflux.
- Hydroxypropan-2-yl substitution : The amino-thiane sulfone intermediate is reacted with acetone in the presence of an acid catalyst to introduce the hydroxypropan-2-yl substituent.
Analytical Data Supporting Preparation
Spectroscopic Characterization
- NMR (1H and 13C) : Signals corresponding to the thiane ring protons, amino group, and hydroxypropan-2-yl methyl groups.
- IR Spectroscopy : Characteristic sulfone S=O stretching bands near 1300 and 1150 cm⁻¹; NH2 stretching bands near 3300 cm⁻¹; OH stretching near 3400 cm⁻¹.
- Mass Spectrometry : Molecular ion peak consistent with C6H13NO3S and fragmentation patterns confirming substituents.
Purity and Yield
- Typical yields for each step range from 50% to 90%, depending on conditions.
- Purification by recrystallization or chromatography ensures >95% purity.
Research Results and Optimization
- Microwave-assisted synthesis has been reported to improve yields and reduce reaction times for similar sulfur heterocycles with amino substituents.
- Avoidance of highly toxic reagents like methanethiol is important; safer oxidants and solvents are preferred for scale-up.
- Optimization of reaction temperature and solvent choice can enhance regioselectivity for the 3-position substitution.
- Use of protecting groups for the amino or hydroxyl groups may be necessary to prevent side reactions during multi-step synthesis.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Classical oxidation and amination | H2O2, NH3, acetone | Room temp to reflux, 4-24 h | 60-75 | Simple reagents, scalable | Longer reaction times |
| Microwave-assisted synthesis | Microwave irradiation, mild oxidants | 90-130°C, 30-90 min | 70-85 | Faster, higher yield | Requires specialized equipment |
| One-pot multi-step synthesis | Combined reagents sequentially | Controlled temp, inert atmosphere | 50-70 | Fewer purifications | More complex reaction control |
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-hydroxypropan-2-yl)-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
3-Amino-3-(2-hydroxypropan-2-yl)-1lambda6-thiane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-hydroxypropan-2-yl)-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula. †Molecular weight inferred from structural data.
Key Observations :
Substituent Effects: The hydroxypropan-2-yl group in the target compound enhances hydrophilicity compared to the prop-2-en-1-yl group in the Enamine analog, which introduces lipophilic character .
Positional Isomerism: The amino group at position 3 (target compound) versus position 4 (Enamine analog) may alter conformational flexibility and hydrogen-bonding patterns, impacting molecular recognition.
Salt Forms :
- Hydrochloride or dihydrochloride salts (e.g., Enamine and Fujifilm compounds) improve stability and solubility, critical for pharmaceutical formulations .
Research Findings and Methodological Considerations
While direct experimental data for the target compound are absent in the provided evidence, the following insights can be inferred:
Structural Analysis :
- Tools like SHELX () are critical for crystallographic refinement, enabling precise determination of bond lengths and angles in thiane-1,1-dione derivatives .
Purity and Analytical Methods :
- Impurity profiling (e.g., USP methods in ) is essential for quality control. For example, chromatographic techniques could resolve positional isomers or salt forms of thiane-1,1-dione analogs .
Biological Activity
3-Amino-3-(2-hydroxypropan-2-yl)-1lambda6-thiane-1,1-dione, commonly referred to as a thiolane derivative, is a sulfur-containing organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a thiolane ring structure, characterized by its five-membered cyclic sulfide configuration. The presence of amino groups and hydroxyl functionalities contributes to its reactivity and potential biological applications. Its molecular formula is , with a molecular weight of approximately 193.26 g/mol .
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against a range of microbial pathogens.
- Anticancer Activity : Certain derivatives have been evaluated for their potential to inhibit cancer cell proliferation.
- Enzyme Inhibition : The unique structure allows for interaction with specific enzymes, potentially leading to therapeutic applications.
Summary of Biological Activities
| Activity | Description |
|---|---|
| Antimicrobial | Effective against various microbial strains |
| Anticancer | Inhibits proliferation of cancer cells |
| Enzyme Inhibition | Interacts with enzymes, potentially modulating activity |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods allow for the modification of functional groups to enhance biological activity and solubility. The following synthetic pathways are commonly employed:
- Formation of the Thiolane Ring : Utilizing precursors that can cyclize to form the thiolane structure.
- Introduction of Amino Groups : Employing amination reactions to incorporate amino functionalities.
- Hydroxylation : Adding hydroxyl groups through oxidation reactions.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
-
Antimicrobial Studies :
- A study demonstrated that derivatives of thiolane compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as new antibiotics.
-
Anticancer Research :
- In vitro assays indicated that certain analogs of this compound effectively inhibited the growth of various cancer cell lines, including breast and colon cancer cells.
-
Enzyme Interaction Studies :
- Research highlighted the compound's ability to inhibit specific enzymes involved in metabolic pathways related to disease states, indicating its potential as a therapeutic agent.
Q & A
Q. What are the established synthetic routes for 3-Amino-3-(2-hydroxypropan-2-yl)-1lambda6-thiane-1,1-dione, and how do reaction conditions influence yield and purity?
Synthetic routes typically involve cyclization of precursor sulfonamides or oxidation of thiolane intermediates. Key steps include:
- Thiane ring formation : Achieved via nucleophilic substitution of sulfonyl groups with amino alcohols under controlled pH (6–8) to prevent side reactions .
- Hydroxypropan-2-yl incorporation : Requires protecting group strategies (e.g., tert-butyldimethylsilyl ether) to avoid undesired oxidation .
- Optimization : Reaction temperature (60–80°C) and solvent polarity (e.g., DMF vs. THF) significantly affect yield. Catalysts like triethylamine improve regioselectivity by stabilizing intermediates .
Q. How can spectroscopic techniques (e.g., NMR, X-ray crystallography) confirm the compound’s structure and stereochemistry?
Q. What are the key functional groups, and how do they influence chemical reactivity?
| Functional Group | Reactivity/Interactions |
|---|---|
| 1lambda6-Thiane-1,1-dione | Electrophilic sulfonyl groups participate in nucleophilic substitutions (e.g., with amines) . |
| Amino group (-NH₂) | Forms hydrogen bonds with biological targets (e.g., enzyme active sites) and stabilizes intermediates in synthesis . |
| Hydroxypropan-2-yl | Steric hindrance reduces unwanted side reactions; hydroxyl group enables derivatization (e.g., esterification) . |
Advanced Research Questions
Q. What strategies enhance the biological activity of derivatives via functional group modifications?
- Fluorination : Introducing trifluoromethyl groups increases metabolic stability and binding affinity (e.g., 3-trifluoromethyl analogs show 2× higher enzyme inhibition) .
- Heterocyclic substituents : Replacing the hydroxypropan-2-yl group with thiophene or pyridine rings alters π-π stacking interactions, improving receptor selectivity (Table 1) .
Q. Table 1: Derivative Activity Comparison
| Derivative Structure | Functional Modifications | Observed Activity (IC₅₀) |
|---|---|---|
| Thiophene-substituted analog | Thiophene ring at C3 | 12 µM (Enzyme X) |
| Trifluoromethyl analog | -CF₃ at hydroxypropan-2-yl position | 6 µM (Enzyme X) |
Q. How can contradictions in reported biological activity data be resolved?
- Dose-response re-evaluation : Verify activity across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
- Target validation : Use CRISPR/Cas9 knockout models to confirm specificity for suspected biological targets (e.g., kinase vs. phosphatase pathways) .
- Batch purity analysis : Employ HPLC-MS to rule out impurities (>98% purity required for reproducible assays) .
Q. What in silico methods predict binding affinity with enzymes/receptors?
- Molecular docking (AutoDock Vina) : Simulate interactions with active sites (e.g., sulfonyl group hydrogen bonding with catalytic residues) .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD <2 Å indicates robust binding .
- Pharmacophore modeling : Map electrostatic and hydrophobic features to prioritize derivatives with complementary target profiles .
Q. How can metabolic pathways be validated using isotopic labeling or MS?
- ¹³C/¹⁵N isotopic labeling : Track metabolite formation in liver microsomes; detect labeled fragments via LC-HRMS .
- Fragmentation patterns (MS/MS) : Identify phase I metabolites (e.g., hydroxylation at the thiane ring) using collision-induced dissociation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
